Tolylfluanide Tolylfluanide Tolylfluanid is a member of the class of sulfamides that is dichlofluanid in which the hydrogen at the para position of the phenyl group is replaced by a methyl group. A fungicide first marketed in 1971 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as a genotoxin and an antifungal agrochemical. It is an organofluorine compound, an organochlorine compound, a member of sulfamides and a phenylsulfamide fungicide. It derives from a sulfamide.
Brand Name: Vulcanchem
CAS No.: 731-27-1
VCID: VC0052280
InChI: InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
SMILES: CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Molecular Formula: C10H13Cl2FN2O2S2
Molecular Weight: 347.3 g/mol

Tolylfluanide

CAS No.: 731-27-1

Reference Standards

VCID: VC0052280

Molecular Formula: C10H13Cl2FN2O2S2

Molecular Weight: 347.3 g/mol

Tolylfluanide - 731-27-1

CAS No. 731-27-1
Product Name Tolylfluanide
Molecular Formula C10H13Cl2FN2O2S2
Molecular Weight 347.3 g/mol
IUPAC Name N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline
Standard InChI InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
Standard InChIKey HYVWIQDYBVKITD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Canonical SMILES CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Boiling Point Decomposes on distillation
Colorform Colorless crystals
Density 1.52 g/cu cm
Melting Point 96.0 °C
93 °C
Description Tolylfluanid is a member of the class of sulfamides that is dichlofluanid in which the hydrogen at the para position of the phenyl group is replaced by a methyl group. A fungicide first marketed in 1971 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as a genotoxin and an antifungal agrochemical. It is an organofluorine compound, an organochlorine compound, a member of sulfamides and a phenylsulfamide fungicide. It derives from a sulfamide.
Shelf Life Hydrolysis DT50 (22 °C) 12 days (pH 4), 29 hr (pH 7), <10 min (pH 9). Under environmental conditions, hydrolysis occurs much more rapidly than photolysis.
Solubility 2.59e-06 M
Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C)
In water, 0.9 mg/L at 20 °C
Synonyms N-[(Dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-p-tolyl-sulfamide; BAY 5712a; Bayer 5712a; Dichlofluanid-methyl; Euparen M; Euparen Multi; GORI 28; Melody Multi; N,N-Dimethyl-N’-tolyl-N’-(fluorodichloromethylthio)sulfamide; N-Dichlorofluoromethylthio
Vapor Pressure 1.50e-06 mmHg
1.5X10-6 mm Hg at 20 °C
PubChem Compound 12898
Last Modified Nov 11 2021
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